molecular formula C9H13NO6S B13448150 rac-Epinephrine-3-O-sulfate

rac-Epinephrine-3-O-sulfate

Cat. No.: B13448150
M. Wt: 263.27 g/mol
InChI Key: UVOUYHHCKBJLOS-UHFFFAOYSA-N
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Description

rac-Epinephrine-3-O-sulfate: is a derivative of epinephrine, a hormone and neurotransmitter. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, d-epinephrine and l-epinephrine. This compound is known for its adrenergic receptor binding and biological activity in various human tissues, including adipocytes, blood platelets, and mononuclear leukocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Epinephrine-3-O-sulfate typically involves the sulfation of epinephrine. This process can be achieved by reacting epinephrine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide to facilitate the formation of the sulfate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: rac-Epinephrine-3-O-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the hydroxyl and amine groups .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-Epinephrine-3-O-sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference material in analytical chemistry for the study of adrenergic compounds.

    Biology: Investigated for its effects on adrenergic receptors in various cell types, including adipocytes and leukocytes.

    Medicine: Explored for its potential therapeutic applications in treating conditions like asthma and bronchospasm due to its bronchodilator properties.

    Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes

Mechanism of Action

rac-Epinephrine-3-O-sulfate exerts its effects by acting as a non-selective agonist at α- and β-adrenergic receptors, which are G-protein-coupled receptors. The main therapeutic effect arises from its action on β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production. This results in the relaxation of smooth muscle tissues, including bronchial smooth muscles, thereby alleviating bronchospasm and improving breathing .

Comparison with Similar Compounds

Uniqueness of rac-Epinephrine-3-O-sulfate: this compound is unique due to its sulfate ester group, which may influence its pharmacokinetics and pharmacodynamics compared to other adrenergic compounds. This modification can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H13NO6S

Molecular Weight

263.27 g/mol

IUPAC Name

[2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-7(11)9(4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)

InChI Key

UVOUYHHCKBJLOS-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OS(=O)(=O)O)O

Origin of Product

United States

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